molecular formula C24H37NO3 B12589049 3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile CAS No. 650606-23-8

3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile

Katalognummer: B12589049
CAS-Nummer: 650606-23-8
Molekulargewicht: 387.6 g/mol
InChI-Schlüssel: YFHRHOJNPBNUQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile is a chemical compound with the molecular formula C24H37NO3. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of hexyloxy groups attached to a phenyl ring, an ethoxymethyl group, and a nitrile group.

Vorbereitungsmethoden

The synthesis of 3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile involves several steps. One common method includes the reaction of 3,4-dihexyloxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced nitrile derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile include:

    3,4-Bis(hexyloxy)phenylboronic acid: This compound shares the hexyloxyphenyl structure but differs in the presence of a boronic acid group instead of a nitrile group.

    2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol: This compound has a similar hexyloxyphenyl group but includes a triazine ring and a phenol group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.

Eigenschaften

CAS-Nummer

650606-23-8

Molekularformel

C24H37NO3

Molekulargewicht

387.6 g/mol

IUPAC-Name

3-(3,4-dihexoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile

InChI

InChI=1S/C24H37NO3/c1-4-7-9-11-15-27-23-14-13-21(17-22(19-25)20-26-6-3)18-24(23)28-16-12-10-8-5-2/h13-14,17-18H,4-12,15-16,20H2,1-3H3

InChI-Schlüssel

YFHRHOJNPBNUQK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=C(C=C(C=C1)C=C(COCC)C#N)OCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.